Proxicromil

Descripción general

Descripción

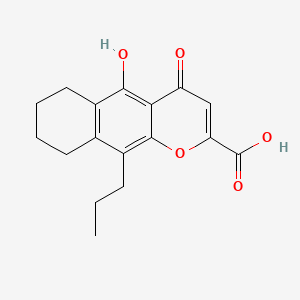

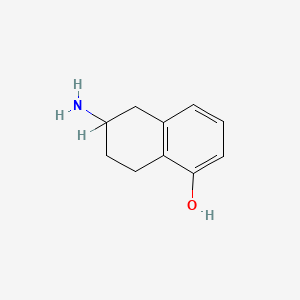

Proxicromil is a lipophilic, detergent-like oral medication developed in the late 1970s. Its chemical name is 5-Hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydro-4H-naphtho[2,3-b]pyran-2-carboxylic acid . This compound was designed as an anti-allergic agent, specifically as a mast cell stabilizer to prevent the release of histamine . it was never marketed due to its potential carcinogenic effects .

Métodos De Preparación

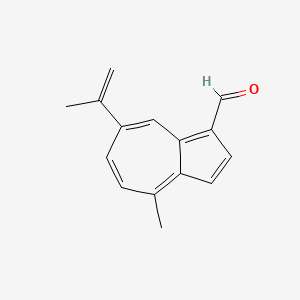

The synthesis of proxicromil involves several steps:

Análisis De Reacciones Químicas

Proxicromil undergoes various chemical reactions:

Oxidation: It can be oxidized to form hydroxylated metabolites.

Reduction: The reduction of intermediates during its synthesis involves hydrogenation over palladium on carbon.

Substitution: The initial condensation step involves a nucleophilic substitution reaction with allyl bromide.

Common reagents used in these reactions include potassium carbonate, dimethylformamide, hydrogen, palladium on carbon, diethyl oxalate, and sodium ethoxide . The major products formed from these reactions are intermediates leading to the final compound, this compound .

Aplicaciones Científicas De Investigación

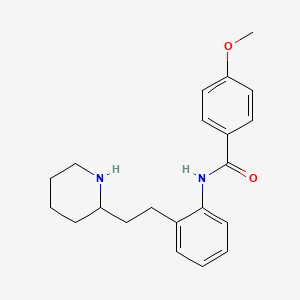

Proxicromil has been studied for its anti-allergic properties. It functions as a mast cell stabilizer, preventing the release of histamine and other mediators from mast cells . This makes it potentially useful in treating allergic reactions and asthma . Additionally, this compound has been tested for its effects on immune and inflammatory responses . It has shown activity in suppressing delayed hypersensitivity reactions and immune complex-mediated hypersensitivity reactions .

Mecanismo De Acción

Proxicromil exerts its effects by binding to the FcεRI receptor on mast cells, thereby inhibiting the production of histamines . This action stabilizes the mast cells and prevents their degranulation, which is the release of histamine and other inflammatory mediators . The compound’s high lipophilicity allows it to be absorbed through the gastrointestinal tract, enhancing its effectiveness as an oral medication .

Comparación Con Compuestos Similares

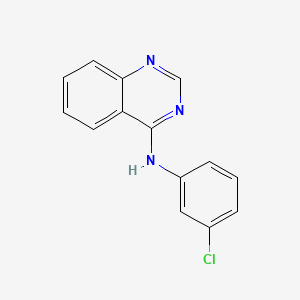

Proxicromil is similar to other chromone derivatives, such as disodium cromoglycate (Intal), which was its predecessor . Both compounds function as mast cell stabilizers and have anti-allergic properties . this compound is more lipophilic and can be absorbed orally, unlike disodium cromoglycate, which is typically administered via inhalation . Other similar compounds include nedocromil and ketotifen, which also act as mast cell stabilizers but differ in their chemical structures and administration routes .

Propiedades

Número CAS |

60400-92-2 |

|---|---|

Fórmula molecular |

C17H18O5 |

Peso molecular |

302.32 g/mol |

Nombre IUPAC |

5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |

InChI |

InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |

Clave InChI |

VFFTVZUIDYJUQS-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

SMILES canónico |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

Otros números CAS |

60400-92-2 |

Sinónimos |

FPL 57787 FPL57787 proxicromil proxicromil sodium |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-11-(3-amino-5,6-dihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B1209814.png)

![2-[6-(2-hydroxyethyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]propan-1-ol](/img/structure/B1209820.png)

![[(2R,3S,4R,5R)-5-[6-amino-2-(4-bromo-2,3-dioxobutyl)sulfanylpurin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1209826.png)

![7-[(1R,2R,3R)-2-[(3S)-3,6-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid](/img/structure/B1209830.png)

![6-(Diethylamino)-N-[2-[(1R)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B1209831.png)